1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate
Description
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by two tert-butoxycarbonyl (Boc) groups at the 1- and 2-positions of the pyrrolidine ring. Its stereochemical configuration (e.g., (2S,4R), (2S,4S)) significantly influences its reactivity and applications in organic synthesis and medicinal chemistry. The compound is synthesized via multi-step protocols involving hydroxylation, tosylation, and fluorination reactions, as exemplified by the preparation of di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (57% yield, via morpholinosulfur trifluoride) . Derivatives such as the 4-oxo variant (CAS 1260591-66-9, molecular weight 285.34) are synthesized using similar methods, with purification via column chromatography .
This compound serves as a key intermediate in positron emission tomography (PET) imaging agents, particularly fluorinated proline analogs for studying glutamate receptors . Its tert-butyl ester groups enhance steric protection, improving stability during synthetic modifications .
Properties
IUPAC Name |
ditert-butyl pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h10H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCYLERMBHATJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategy for Pyrrolidine Functionalization
The tert-butoxycarbonyl (Boc) group is widely employed to protect amine functionalities during multi-step syntheses. As demonstrated in the synthesis of (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of triethylamine yields protected intermediates. Critical parameters include:
- Anhydrous Conditions : Moisture must be excluded to prevent premature hydrolysis of the Boc group.
- Stoichiometry : A 1:1 molar ratio of pyrrolidine to Boc-Cl ensures complete protection without over-substitution.
- Temperature : Reactions typically proceed at 0–25°C to balance reactivity and side-product formation.
Post-protection, the introduction of the second tert-butyl ester group is achieved via esterification with tert-butyl alcohol under acidic catalysis (e.g., H2SO4 or HCl). This step often requires reflux conditions (80–100°C) and yields ranging from 70% to 90% after purification.
Reductive Cyclization of γ-Nitroketones
Reductive cyclization offers a pathway to construct the pyrrolidine ring while simultaneously introducing substituents. In a method adapted from 3,4-unsubstituted pyrrolidine syntheses, γ-nitroketones undergo Zn/NH4Cl-mediated reduction in tetrahydrofuran (THF) at 7–15°C. Key steps include:
- Michael Addition : Nitro compounds react with enones (e.g., 4,4-dimethylpent-1-en-3-one) to form γ-nitroketones.
- Cyclization : Zinc dust in aqueous NH4Cl reduces the nitro group, facilitating ring closure to pyrrolidine derivatives.
Subsequent esterification with tert-butyl chloroformate introduces the dicarboxylate groups. This method is advantageous for synthesizing sterically hindered derivatives but requires meticulous control of reaction pH and temperature to avoid byproducts.
Multi-Step Synthesis with Sequential Protective Group Manipulation
A five-step synthesis route, exemplified in the preparation of tert-butyl 5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate, involves:
- Nitrile Hydrolysis : Conversion of nitriles to carboxylic acids under mild acidic conditions (e.g., HCl/H2O).
- Silyl Protection : Hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.
- Dual Esterification : Sequential treatment with Boc-Cl and tert-butyl alcohol ensures regioselective introduction of both tert-butyl esters.
This approach achieves high regiochemical fidelity but necessitates intermediate purification via column chromatography, which may reduce overall yield (typically 50–65%).
Three-Component Domino Reaction for Ring Formation
A domino reaction combining tert-leucine, 2,2-dimethylpentan-3-one, and dimethyl fumarate constructs the pyrrolidine skeleton with pre-installed tert-butyl groups. Highlights include:
- Azomethine Ylide Formation : tert-Leucine reacts with ketones to generate ylides, which undergo 1,3-dipolar cycloaddition with diethyl fumarate.
- Steric Control : Bulky tert-butyl groups direct the stereochemistry of cycloaddition, favoring cis-configuration at α-carbons.
Post-cyclization, oxidation and esterification steps finalize the dicarboxylate structure. While efficient, this method is limited by the availability of specialized starting materials.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
- Steric Hindrance : Bulky tert-butyl groups impede reaction kinetics, necessitating excess reagents (e.g., 15-fold excess of Grignard reagents).
- Chirality Management : Asymmetric syntheses require chiral auxiliaries or catalysts to achieve enantiomeric excess, critical for pharmaceutical applications.
- Purification : Silica gel chromatography remains the standard for isolating pure products, though recrystallization in hexane/ethyl acetate mixtures offers alternatives.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets through its ester and pyrrolidine functional groups. The compound can act as a ligand, forming stable complexes with metal ions and other molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Fluorinated Derivatives
- Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate Structure: Fluorine at the 4-position, (2S,4R) stereochemistry. Synthesis: 57% yield via reaction of di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate with morpholinosulfur trifluoride .
Oxo Derivatives
Hydroxylated Derivatives
- (2S,3R)-1-tert-Butyl-2-methyl-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS 130966-46-0)
Heterocyclic Analogues
Pyrazolidine Derivatives
Tetrahydroimidazopyridine Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Structure: Fused imidazopyridine ring with nitrophenyl and cyano groups. Properties: Yellow solid (51% yield, m.p. 243–245°C) .
Comparative Data Table
Research Findings and Key Differences
- Reactivity : Fluorinated derivatives exhibit enhanced electrophilicity at the 4-position, facilitating nucleophilic substitutions in PET tracer synthesis . Oxo derivatives undergo ketone-specific reactions, such as Grignard additions, to diversify molecular scaffolds .
- Stereochemical Impact: The (2S,4R) configuration in fluorinated analogs improves binding affinity to ionotropic glutamate receptors compared to (2S,4S) isomers .
- Yield and Purity : Tosylation reactions (e.g., for hydroxylated precursors) achieve >80% purity, whereas fluorination yields are moderate (57%) due to competing side reactions .
Biological Activity
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate (DTBPD) is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to DTBPD, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its unique structural features:
- Chemical Formula : C₁₄H₂₆N₄O₄
- Molecular Weight : 298.38 g/mol
- SMILES Notation :
CC(C)(C)C(=O)C1C(=O)CCN1C(=O)OC(C)(C)C
This compound exhibits a complex arrangement that contributes to its biological activity.
Biological Activity Overview
Research indicates that DTBPD possesses a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that DTBPD may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant inhibitory effects on MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines in a dose-dependent manner .
- Anti-inflammatory Effects : The compound's structural attributes allow it to modulate inflammatory pathways, potentially reducing cytokine production in various models of inflammation .
The mechanisms underlying the biological activities of DTBPD are still being elucidated. However, some proposed pathways include:
- Inhibition of Cell Viability : DTBPD has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. This involves mitochondrial membrane potential disruption and caspase activation .
- Modulation of Enzyme Activity : DTBPD may inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation. For example, it has been implicated as an inhibitor of ASCT2 transporters, which are crucial for amino acid uptake in tumor cells .
Case Studies and Experimental Data
Several studies have investigated the biological effects of DTBPD:
Q & A
Q. Advanced
- Quantum chemical calculations (e.g., DFT): Predict transition states and optimize reaction pathways (e.g., [2+2] cycloadditions) .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., enzyme active sites) using AutoDock Vina .
- Machine learning : Train models on reaction databases to predict yields and regioselectivity for novel derivatives .
What analytical techniques resolve contradictions in reported biological activities?
Advanced
Address discrepancies via:
- In vitro assays : Standardize enzyme inhibition protocols (e.g., IC measurements against serine proteases) to compare activity across studies .
- Metabolic stability testing : Use hepatic microsomes to assess whether conflicting results arise from differential metabolic degradation .
- SAR studies : Correlate substituent effects (e.g., fluorine vs. trifluoromethyl groups) with activity trends using multivariate regression .
How can reaction scalability be maintained without compromising stereochemical fidelity?
Q. Advanced
- Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) by minimizing residence time at high temperatures .
- In situ monitoring : Use inline FTIR or Raman spectroscopy to track stereochemical integrity during scaling .
- Greener solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve yield and reduce purification steps .
What strategies mitigate challenges in crystallizing sterically hindered derivatives?
Q. Advanced
- Co-crystallization : Add small-molecule auxiliaries (e.g., tartaric acid) to stabilize crystal lattice .
- High-throughput screening : Use robotic platforms to test >100 solvent/anti-solvent combinations for optimal crystal growth .
- Cryogenic techniques : Flash-cooling in liquid nitrogen prevents disordered packing in bulky tert-butyl derivatives .
How are kinetic isotope effects (KIEs) utilized to probe reaction mechanisms?
Q. Advanced
- Deuterium labeling : Compare ratios in ester hydrolysis to distinguish between concerted (low KIE) and stepwise mechanisms (high KIE) .
- tracing : Track oxygen migration in carboxylate intermediates during ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
